heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate
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Overview
Description
Heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is a synthetic compound known for its application in lipid nanoparticle delivery systems, particularly for mRNA vaccine delivery . This compound is part of a class of molecules designed to enhance the delivery and stability of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate involves multiple steps, including esterification and amidation reactionsThe final step involves the coupling of the nonoxy-6-oxohexyl group under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of solvents and catalysts is optimized to enhance reaction efficiency and minimize by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the formulation of lipid nanoparticles for mRNA vaccine delivery, where it helps in stabilizing the mRNA and facilitating its delivery into cells . Additionally, it is used in the development of other therapeutic delivery systems and in studies related to lipid metabolism and enzyme interactions .
Mechanism of Action
The compound exerts its effects by integrating into lipid bilayers, enhancing the stability and delivery efficiency of encapsulated therapeutic agents. It targets cellular membranes, facilitating the fusion and release of the therapeutic payload into the cytoplasm. The pathways involved include endocytosis and subsequent endosomal escape, ensuring the therapeutic agents reach their intended intracellular targets .
Comparison with Similar Compounds
- Heptadecan-9-yl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate
- Heptadecan-9-yl 8-[(6-decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino]octanoate
Comparison: Heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is unique due to its specific nonoxy-6-oxohexyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. These differences can influence the compound’s efficacy in lipid nanoparticle formulations and its interaction with biological membranes .
Properties
Molecular Formula |
C41H81NO5 |
---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate |
InChI |
InChI=1S/C41H81NO5/c1-4-7-10-13-16-21-29-38-46-40(44)32-26-22-28-35-42(36-37-43)34-27-20-19-25-33-41(45)47-39(30-23-17-14-11-8-5-2)31-24-18-15-12-9-6-3/h39,43H,4-38H2,1-3H3 |
InChI Key |
CAIGBIJJEVFYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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